Product packaging for (1S,3R)-3-Hydroxycyclopentyl acetate(Cat. No.:)

(1S,3R)-3-Hydroxycyclopentyl acetate

Cat. No.: B8230424
M. Wt: 144.17 g/mol
InChI Key: BWFGXNSNXSWGQA-RQJHMYQMSA-N
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Description

Significance of Stereospecific Cyclopentane (B165970) Derivatives as Synthetic Precursors

The construction of five-membered carbocycles with defined stereochemistry is a significant challenge in organic synthesis, yet it is crucial for accessing a wide range of important molecules. nih.gov Stereospecific cyclopentane derivatives are highly sought-after as synthetic precursors because their rigid framework and defined stereocenters can direct the stereochemical outcome of subsequent reactions. This control is essential in the synthesis of pharmaceuticals, where often only a single enantiomer or diastereomer of a drug is responsible for its therapeutic effect.

The Role of (1S,3R)-3-Hydroxycyclopentyl Acetate (B1210297) in Chiral Molecule Assembly

(1S,3R)-3-Hydroxycyclopentyl acetate is a prime example of a chiral building block that facilitates the assembly of complex molecules. Its structure contains two defined stereocenters at the C1 and C3 positions, and two distinct functional groups—a secondary alcohol and an acetate ester. This differentiation is key to its utility. Chemists can selectively react one group while leaving the other intact for later transformations, a strategy known as orthogonal protection.

For example, the hydroxyl group can be oxidized to a ketone, used as a nucleophile in ether or ester formation, or be involved in hydrogen bonding to direct the approach of a reagent. The acetate group can be hydrolyzed to reveal a second hydroxyl group, which may have a different reactivity or stereochemical influence compared to the first. This sequential unmasking of functionality allows for the controlled, stepwise construction of intricate molecular frameworks.

Compounds structurally similar to this compound are well-established as valuable intermediates in pharmaceutical synthesis. medchemexpress.combertin-bioreagent.com The preparation of such enantiomerically pure molecules often relies on methods like enzymatic kinetic resolution (EKR). mdpi.comjocpr.com In a typical EKR process, an enzyme, often a lipase (B570770), selectively acylates one enantiomer of a racemic diol or hydrolyzes one enantiomer of a racemic diacetate, leaving the desired enantiomer of the monoacetate, such as this compound, in high enantiomeric purity. jocpr.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 149342-58-5 achemblock.com
Molecular Formula C₇H₁₂O₃ achemblock.com
Formula Weight 144.17 achemblock.com
IUPAC Name This compound achemblock.com
Stereocenters 2 (Defined)

Overview of Synthetic Challenges and Opportunities for Chiral Cyclopentyl Systems

Despite their importance, the rapid and enantioselective synthesis of stereochemically rich cyclopentanes presents significant challenges, and the development of methods for their construction lags behind that for six-membered rings. nih.gov

Synthetic Challenges:

Stereocontrol: Achieving high stereoselectivity in the creation of multiple contiguous stereocenters on a flexible five-membered ring is inherently difficult.

Ring Strain: The cyclopentane ring has conformational properties that can complicate predictions of reactivity and stereochemical outcomes.

Limited Methods: While classic methods like the Pauson-Khand reaction, Nazarov cyclization, and various [3+2] cycloadditions exist, they often generate products with only two stereocenters and are not always enantioselective. nih.govoregonstate.edu

Cost and Sustainability: The synthesis of single-enantiomer compounds can be expensive, often requiring chiral catalysts, auxiliaries, or multi-step purification processes, which can also generate significant chemical waste. scirea.org

Opportunities for Advancement:

Organocatalysis: The development of novel organocascade processes, which create multiple bonds and stereocenters in a single operation, offers a powerful strategy for the rapid assembly of complex cyclopentanes from simple starting materials. nih.gov

Enzymatic Methods: Biocatalysis, particularly enzymatic kinetic resolution, provides an environmentally friendly and highly selective method for producing enantiomerically pure cyclopentane precursors. mdpi.comjocpr.com Lipases are widely used to resolve racemic alcohols and their esters with high efficiency. capes.gov.br

New Catalytic Systems: Ongoing research focuses on designing new metal-based and organic catalysts that can promote novel cyclization reactions with high enantioselectivity and efficiency to address the challenges of cost and stereocontrol. scirea.org

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials (the "chiral pool") to synthesize complex cyclopentane targets remains a robust and valuable strategy.

Table 2: Selected Synthetic Strategies for Chiral Cyclopentanes

Synthetic StrategyDescriptionReference
Organocascade Processes Multi-reaction sequences catalyzed by small organic molecules to rapidly build molecular complexity and stereocenters in one pot. nih.gov
Enzymatic Kinetic Resolution Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiopure compounds. acs.orgmdpi.com
[3+2] Cycloadditions A reaction that joins a three-atom component with a two-atom component to form a five-membered ring, such as in nitrone cycloadditions. nih.govoregonstate.edu
Pauson-Khand Reaction A formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.govacs.org
Nazarov Cyclization An acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B8230424 (1S,3R)-3-Hydroxycyclopentyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R)-3-hydroxycyclopentyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFGXNSNXSWGQA-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for 1s,3r 3 Hydroxycyclopentyl Acetate

Chemoenzymatic Approaches to (1S,3R)-3-Hydroxycyclopentyl Acetate (B1210297)

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, often in conjunction with traditional chemical reactions. These approaches are particularly effective for the synthesis of enantiomerically pure compounds like (1S,3R)-3-hydroxycyclopentyl acetate.

Biocatalytic Resolution Strategies

Biocatalytic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze the reaction of one enantiomer, leaving the other unreacted. In the context of this compound, this can be achieved through the kinetic resolution of a racemic mixture of 3-hydroxycyclopentyl acetate.

One common approach is the lipase-catalyzed transesterification of racemic 3-hydroxycyclopentyl acetate. In this process, a lipase (B570770) selectively acylates the (1R,3S)-enantiomer, leaving the desired this compound untouched. The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. For instance, lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym-435®, are known for their high efficiency and broad substrate scope in such resolutions. researchgate.net The empirical rule of Kazlaukas is often followed, where in the hydrolysis of racemic acetates of secondary alcohols by lipases, the (R)-acetate is preferentially hydrolyzed, leaving the (S)-acetate. mdpi.com Conversely, in acylation reactions of racemic secondary alcohols, the (R)-enantiomer is typically acylated faster.

A similar strategy involves the asymmetric hydrolysis of a racemic mixture of cis-3,5-diacetoxycyclopent-1-ene. Metagenome-derived esterases and lipases have been studied for the asymmetric hydrolysis of this substrate to produce the enantiopure monoacetate, which is a precursor to chiral cyclopentanol (B49286) derivatives. researchgate.net

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee)
Novozym-435®cis-3,5-Diacetoxy-1-cyclopentene (B1631268)Transesterification(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate>99%
Pseudomonas fluorescens lipaseRacemic 3-hydroxy-3-phenylpropanonitrileTransesterification(S)-3-acetoxy-3-phenylpropanonitrileHigh
Candida rugosa lipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolTransesterification(S)-1-(isopropylamine)-3-phenoxy-2-propanol acetate96.2%

This table presents examples of biocatalytic resolutions for cyclopentane (B165970) derivatives and other chiral molecules, illustrating the high enantioselectivities achievable.

Asymmetric Biotransformations in Cyclopentyl Acetate Synthesis

Asymmetric biotransformations involve the conversion of a prochiral substrate into a chiral product using an enzyme. A key example that can be adapted for the synthesis of this compound is the desymmetrization of a prochiral precursor. For instance, the enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene can be achieved via transesterification with an alcohol in the presence of a lipase. researchgate.net This reaction selectively removes one of the acetate groups, yielding a chiral monoacetate.

Another relevant chemoenzymatic approach involves the use of enoate reductases. For example, the CrS enoate reductase from Thermus scotoductus SA-01 has been used in the synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, a closely related compound. nih.gov This enzyme, coupled with an NADH regeneration system, efficiently catalyzes the asymmetric reduction of a carbon-carbon double bond in a cyclopentenone precursor. nih.gov Subsequent chemical reduction of the ketone functionality would then yield the desired diol, which could be selectively acetylated to give this compound.

Asymmetric Organocatalysis in the Formation of this compound

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. This field has grown rapidly and offers a powerful metal-free alternative for the synthesis of chiral compounds.

Chiral Organocatalyst Development and Application

The synthesis of chiral cyclopentane frameworks can be achieved through various organocatalytic methods. Proline and its derivatives are among the most well-known organocatalysts, often employed in asymmetric aldol (B89426) and Michael reactions. wikipedia.orgmdpi.comresearchgate.net For instance, a proline-catalyzed intramolecular aldol reaction of a diketone can lead to the formation of a chiral cyclopentanone (B42830) intermediate with high enantioselectivity. wikipedia.org This intermediate can then be stereoselectively reduced and acetylated to yield the target molecule.

Thiourea-based bifunctional catalysts have also been successfully used in the intramolecular Michael addition of nitronates to conjugated ketones, generating functionalized cyclopentanes. researchgate.net Furthermore, the desymmetrization of prochiral cyclopentene-1,3-diones can be achieved using chiral phosphoric acids or primary amine catalysts in conjugate addition reactions, providing access to highly functionalized chiral cyclopentanones. nih.govresearchgate.netacs.org

OrganocatalystReaction TypeSubstrateProductStereoselectivity
(S)-ProlineIntramolecular Aldol ReactionTriketoneChiral bicyclic ketol93% ee
Cinchona-derived thiourea (B124793)Intramolecular Michael AdditionNitronate with conjugated ketonecis-functionalized γ-nitroketoneGood dr and ee
Chiral Phosphoric AcidFriedel–Crafts Conjugate AdditionIndolizines and cyclopentenedionesIndolizine-substituted cyclopentanedionesExcellent dr and ee

This table showcases various chiral organocatalysts and their applications in synthesizing chiral cyclopentane derivatives.

Stereocontrol Mechanisms in Organocatalytic Routes

The stereochemical outcome in organocatalytic reactions is governed by the formation of specific transition states that are stabilized by the chiral catalyst. In proline-catalyzed reactions, the mechanism typically involves the formation of a chiral enamine intermediate from the ketone substrate and the proline catalyst. wikipedia.org This enamine then reacts with the electrophile, with the stereochemistry being directed by the steric and electronic properties of the catalyst and the substrate in a highly organized transition state.

In the case of bifunctional catalysts, such as thiourea derivatives, stereocontrol is achieved through a network of hydrogen bonds. The thiourea moiety activates the electrophile through hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) activates the nucleophile. This dual activation brings the reactants together in a specific orientation, leading to high stereoselectivity.

Metal-Catalyzed Asymmetric Synthesis of this compound

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and cyclizations.

A prominent strategy for synthesizing chiral cyclopentanols is the asymmetric hydrogenation of prochiral cyclopentanones or cyclopentenones. Chiral ruthenium and rhodium complexes, often with diphosphine ligands like BINAP, are highly effective for this transformation. rsc.orgrsc.org For example, the asymmetric hydrogenation of 3-oxocyclopentyl acetate using a chiral Ru-BINAP catalyst could directly yield this compound with high enantioselectivity. Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid, is another viable method catalyzed by similar chiral metal complexes. rsc.org

Another elegant approach involves the palladium-catalyzed asymmetric hydrosilation of norbornene, which has been used to synthesize methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate, a derivative of the target molecule. researchgate.net This reaction establishes the key stereocenters in a highly controlled manner. Subsequent transformations, including a Baeyer-Villiger oxidation, can then lead to the desired cyclopentane core.

Rhodium(III) complexes have also been employed in the asymmetric borylative cyclization of 1,6-dienes to construct chiral cis-bicyclic structures, which can serve as precursors to functionalized cyclopentanes. nih.gov

Metal CatalystChiral LigandReaction TypeSubstrateProduct Stereochemistry
RutheniumBINAPAsymmetric HydrogenationN-heteroaryl vinyl ethersGood to excellent ee
RhodiumChiral DieneAsymmetric FluorinationMorita Baylis Hillman trichloroacetimidatesGood ee
Palladium(S)-MOPAsymmetric HydrosilationNorborneneExclusive 1R,4S-stereochemistry

This table provides examples of metal-catalyzed asymmetric reactions that are relevant to the synthesis of chiral cyclopentane derivatives.

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a common strategy for the efficient synthesis of complex chiral molecules.

Natural products such as carbohydrates (e.g., D-ribose) and terpenes (e.g., carvone) are often used as starting points for the synthesis of chiral cyclopentane derivatives. For instance, the carbon skeleton of cyclopentane can be derived from the furanose form of sugars through various ring-opening, rearrangement, and ring-closing sequences. Similarly, terpenes with existing ring structures can be modified to yield functionalized cyclopentanes. Despite the potential of these precursors, a clear and documented synthetic pathway from a specific natural chiral precursor to this compound is not available in the scientific literature.

A key aspect of chiral pool synthesis is the ability to perform chemical transformations without compromising the existing stereocenters of the chiral starting material. This often involves carefully chosen reagents and reaction conditions to avoid racemization or epimerization. While this is a general principle applied in many total syntheses, specific examples of such transformations in a synthetic route to this compound are not reported. The successful application of this strategy would depend on a well-designed synthetic sequence that manipulates the functionality of the chiral precursor while preserving its inherent stereochemistry to ultimately yield the target molecule.

Reactivity and Stereospecific Transformations of 1s,3r 3 Hydroxycyclopentyl Acetate

Selective Functional Group Interconversions on the Cyclopentyl Ring

The presence of two distinct functional groups, a secondary alcohol and an ester, on the cyclopentyl scaffold of (1S,3R)-3-Hydroxycyclopentyl acetate (B1210297) allows for a range of selective transformations. The differential reactivity of these groups can be exploited to achieve desired molecular architectures.

Ester Hydrolysis and Re-esterification Reactions

The acetate group can be selectively removed through hydrolysis, typically under basic or enzymatic conditions, to yield the corresponding diol, (1S,3R)-cyclopentane-1,3-diol. Enzymatic hydrolysis, often employing lipases, offers a mild and highly selective method to achieve this transformation, proceeding with high yields and without affecting the stereochemistry of the chiral centers.

Conversely, the hydroxyl group can be acylated through re-esterification reactions. This can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. Enzymatic esterification, again utilizing lipases, provides an alternative green approach, often with high regioselectivity for the hydroxyl group. The choice of acyl donor can introduce a variety of ester functionalities, thereby modifying the properties of the parent molecule.

ReactionReagents and ConditionsProductYield (%)Reference
Ester HydrolysisLipase (B570770) from Candida antarctica (CAL-B), phosphate (B84403) buffer, 30 °C(1S,3R)-Cyclopentane-1,3-diol>95Analogous reaction
Re-esterificationAcetic anhydride (B1165640), Pyridine (B92270), CH2Cl2, 0 °C to rt(1S,3R)-3-Hydroxycyclopentyl acetate~98Analogous reaction
Re-esterificationVinyl acetate, Lipase (CAL-B), tert-butyl methyl ether, 45 °CThis compoundHighAnalogous reaction

Hydroxyl Group Derivatization and Activation

The secondary hydroxyl group is a key site for further functionalization. It can be derivatized to form ethers, such as benzyl (B1604629) or silyl (B83357) ethers, for protection during subsequent reaction steps. More importantly, it can be activated to facilitate nucleophilic substitution. Activation is commonly achieved by converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or triflate. This transformation is typically carried out by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonate esters are highly susceptible to displacement by nucleophiles.

Starting MaterialReagentBaseProductTypical Yield (%)
This compoundp-Toluenesulfonyl chloride (TsCl)Pyridine(1S,3R)-3-(Tosyloxy)cyclopentyl acetate>90
This compoundMethanesulfonyl chloride (MsCl)Triethylamine(1S,3R)-3-(Mesyloxy)cyclopentyl acetate>95
This compoundTriflic anhydride (Tf2O)Pyridine(1S,3R)-3-(Triflyloxy)cyclopentyl acetateHigh

Stereocontrolled Oxidations and Reductions of Cyclopentyl Moieties

The stereochemistry of the cyclopentyl ring in this compound plays a crucial role in directing the outcome of oxidation and reduction reactions, enabling the synthesis of stereochemically defined products.

Diastereoselective Reduction Strategies

While the parent molecule already contains a reduced hydroxyl group, its oxidation product, (1R)-3-acetoxycyclopentan-1-one, can undergo diastereoselective reduction to regenerate a hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. Bulky hydride reagents, such as L-Selectride®, tend to approach from the less sterically hindered face of the ketone, leading to the formation of the trans diol derivative. In contrast, less hindered reagents like sodium borohydride (B1222165) may show lower diastereoselectivity, often yielding a mixture of cis and trans products.

Ketone PrecursorReducing AgentSolventMajor DiastereomerDiastereomeric Ratio (cis:trans)
(1R)-3-Acetoxycyclopentan-1-oneL-Selectride®THF(1R,3R)-3-Hydroxycyclopentyl acetate (trans)>95:5
(1R)-3-Acetoxycyclopentan-1-oneSodium Borohydride (NaBH4)MethanolThis compound (cis)Variable, often favors cis

Stereospecific Oxidation Reactions

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, (1R)-3-acetoxycyclopentan-1-one. A variety of modern, mild oxidation methods can be employed to achieve this transformation efficiently without epimerization of the adjacent stereocenter. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), and Dess-Martin periodinane (DMP) oxidation are commonly used for this purpose. Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. These methods are known for their high yields and compatibility with a wide range of functional groups.

Reagent SystemTypical ConditionsProductYield (%)
Swern Oxidation (DMSO, (COCl)2, Et3N)CH2Cl2, -78 °C(1R)-3-Acetoxycyclopentan-1-one>95
Dess-Martin Periodinane (DMP)CH2Cl2, rt(1R)-3-Acetoxycyclopentan-1-one~90-95
TEMPO/NaOClCH2Cl2/H2O, 0 °C(1R)-3-Acetoxycyclopentan-1-one>90

Nucleophilic and Electrophilic Substitutions at Stereogenic Centers

The stereogenic centers of this compound can undergo nucleophilic substitution, typically after activation of the hydroxyl group. These reactions are fundamental in the synthesis of carbocyclic nucleosides, where a nucleobase is introduced onto the cyclopentyl ring.

Following the activation of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate), the C3 position becomes electrophilic and susceptible to attack by a variety of nucleophiles. These reactions generally proceed via an SN2 mechanism, which results in a complete inversion of configuration at the reacting center. This stereospecificity is crucial for controlling the final stereochemistry of the target molecule. For instance, reaction of (1S,3R)-3-(tosyloxy)cyclopentyl acetate with a purine (B94841) or pyrimidine (B1678525) base under appropriate basic conditions will lead to the formation of a new carbon-nitrogen bond with the (1R,3S) configuration. This predictable stereochemical outcome is a cornerstone of the synthetic utility of this chiral building block.

SubstrateNucleophileConditionsProduct StereochemistryApplication
(1S,3R)-3-(Tosyloxy)cyclopentyl acetateAdenineK2CO3, DMF, heat(1R,3S)Carbocyclic adenosine (B11128) analogs
(1S,3R)-3-(Mesyloxy)cyclopentyl acetateSodium azide (B81097) (NaN3)DMF, 80 °C(1R,3S)Precursor for amino-cyclopentanols
(1S,3R)-3-(Tosyloxy)cyclopentyl acetateGuanine derivativeCs2CO3, DMF, heat(1R,3S)Carbocyclic guanosine (B1672433) analogs

SN1 and SN2 Reactivity Profiles and Stereochemical Outcomes

The reactivity of the secondary hydroxyl group and the ester in this compound towards nucleophilic substitution is dictated by the reaction conditions, which can favor either an S(_N)1 or S(_N)2 pathway. The stereochemical outcome of these reactions is of paramount importance in synthetic applications, as it determines the configuration of the resulting products.

Under S(_N)2 conditions , a direct backside attack by a nucleophile at the carbon bearing the leaving group leads to an inversion of stereochemistry. For this to occur at the C-3 position, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile would proceed with inversion of configuration, yielding the corresponding (1S,3S) product. Similarly, activation of the acetate group or its hydrolysis followed by conversion of the resulting alcohol to a leaving group at C-1 would also be expected to undergo substitution with inversion. The rigid cyclopentane (B165970) ring can influence the rate of S(_N)2 reactions due to steric hindrance, but the relatively planar nature of the five-membered ring generally allows for such transformations.

Conversely, S(_N)1 reactions proceed through a planar carbocation intermediate. If conditions are chosen to favor this mechanism, such as the use of a protic solvent and a non-basic nucleophile with a good leaving group, the nucleophile can attack the carbocation from either face. This typically leads to a mixture of retention and inversion products, resulting in racemization or partial racemization. The formation of a carbocation at C-1 or C-3 of the cyclopentane ring derived from this compound would thus lead to a loss of the predefined stereochemistry at that center.

Reaction TypePosition of SubstitutionExpected Major Stereochemical OutcomeKey Conditions
S(_N)2C-3 (after activation)Inversion of configurationAprotic solvent, strong non-bulky nucleophile
S(_N)1C-1 or C-3Racemization (mixture of retention and inversion)Protic solvent, weak nucleophile

Stereospecific Additions to Unsaturated Cyclopentyl Systems

While this compound itself is saturated, it serves as a precursor to chiral unsaturated cyclopentyl systems, such as cyclopentenes. The stereochemistry of the starting material can direct the facial selectivity of addition reactions to the double bond.

For instance, elimination of the hydroxyl and acetate groups (or derivatives thereof) can lead to the formation of a cyclopentene (B43876). The existing stereocenter(s) on the ring can then influence the trajectory of incoming reagents in reactions like epoxidation, dihydroxylation, or hydrogenation. The directing effect of a nearby hydroxyl or other functional group can lead to highly stereospecific transformations. For example, a hydroxyl group can coordinate to a metal catalyst, directing the delivery of a reagent to the same face of the double bond (syn-addition).

The stereochemical control in these additions is crucial for the synthesis of complex molecules where multiple contiguous stereocenters are required. The predictable nature of these additions, guided by the pre-existing chirality of the cyclopentyl ring, makes this a powerful strategy in asymmetric synthesis.

Addition ReactionReagent ExampleExpected Stereochemical ControlDirecting Group Influence
Epoxidationm-CPBASyn- or anti-additionA nearby hydroxyl group can direct the epoxidation to the syn-face.
DihydroxylationOsO(_4)Syn-additionThe facial selectivity can be influenced by steric hindrance.
HydrogenationH(_2), Pd/CSyn-additionThe catalyst typically approaches from the less hindered face.

Ring Modifications and Annulation Reactions Involving this compound

The chiral cyclopentane core of this compound can be utilized in more complex transformations that involve the formation of new rings (annulation) or the alteration of the existing ring size.

Cycloaddition Reactions with Retention of Chirality

Derivatives of this compound containing a double bond can participate as the 2π-component in cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions. The chirality of the cyclopentene derivative can induce facial selectivity in the approach of the diene or other cycloaddition partner. This transfer of chirality from the starting material to the product is a key feature of asymmetric cycloadditions.

For example, a cyclopentene derived from our title compound could react with a diene in a Diels-Alder reaction. The existing substituents on the cyclopentene ring would likely direct the diene to approach from the less sterically hindered face, leading to the formation of a specific diastereomer of the resulting bicyclic system. The stereochemical integrity of the original chiral centers is typically maintained throughout the concerted cycloaddition process.

Ring Expansion and Contraction Methodologies

The cyclopentane ring system can also be induced to undergo ring expansion to form six-membered rings or contraction to form four-membered rings, often with a high degree of stereochemical control.

Ring expansion methodologies can be employed on derivatives of this compound. For instance, a Tiffeneau-Demjanov rearrangement could be utilized. This reaction involves the treatment of a 1,2-amino alcohol with nitrous acid to form a diazonium salt, which then rearranges with expansion of the ring. By starting with a stereochemically defined amino alcohol derived from this compound, it is possible to generate a chiral cyclohexanone with predictable stereochemistry.

Ring contraction reactions, such as the Favorskii rearrangement of an α-haloketone, can also be applied. A ketone derived from the starting compound could be halogenated and then treated with a base to induce a rearrangement that results in a cyclobutanecarboxylic acid derivative. The stereochemistry of the starting material can influence the stereochemical outcome of the newly formed cyclobutane ring.

These ring modification strategies significantly enhance the synthetic utility of this compound, allowing for the creation of a diverse range of chiral carbocyclic frameworks.

1s,3r 3 Hydroxycyclopentyl Acetate As a Versatile Chiral Building Block

Applications in the Asymmetric Synthesis of Complex Organic Scaffolds

The inherent chirality and bifunctional nature of (1S,3R)-3-hydroxycyclopentyl acetate (B1210297) make it an attractive starting material for the stereoselective synthesis of complex cyclic systems. The cyclopentane (B165970) ring serves as a rigid scaffold upon which further stereocenters and functional groups can be introduced with a high degree of control.

The development of synthetic routes to polycyclic and spirocyclic frameworks is a testament to the versatility of chiral building blocks. While direct examples employing (1S,3R)-3-hydroxycyclopentyl acetate in the synthesis of such systems are not extensively documented, its structural features suggest a significant potential. The hydroxyl and acetate groups can be selectively manipulated to introduce functionalities that facilitate intramolecular cyclization reactions. For instance, the hydroxyl group can be oxidized to a ketone, which can then participate in aldol (B89426) condensations or Michael additions to form new rings. Alternatively, both the hydroxyl and the acetate-protected alcohol can be converted into leaving groups to enable intramolecular alkylation reactions, leading to the formation of fused or bridged ring systems. The defined stereochemistry of the starting material would ensure the enantioselective formation of these complex polycyclic structures.

Spirocyclic systems, characterized by two rings sharing a single atom, can also be envisioned as synthetic targets. The cyclopentane core of this compound can serve as one of the rings, with the spirocyclic junction being formed through reactions involving its functional groups. For example, conversion of the hydroxyl group to a nucleophile and the acetate to an electrophilic center (or vice versa) on an appended side chain could facilitate a ring-closing reaction to generate a spirocycle.

Macrocycles are of significant interest in medicinal chemistry and materials science. The synthesis of these large ring systems often relies on ring-closing metathesis, macrolactonization, or other intramolecular coupling reactions. This compound can serve as a chiral core from which two long chains are extended, ultimately to be joined to form a macrocycle. The synthetic strategy would involve selective deprotection and functionalization of the hydroxyl and acetate groups to attach the desired chains. The stereochemistry of the cyclopentane unit would impart a degree of conformational rigidity to the resulting macrocycle, which can be crucial for its biological activity or material properties.

Role in the Total Synthesis of Natural Products (General Synthetic Strategy)

The utility of chiral building blocks is most prominently demonstrated in the total synthesis of natural products. The incorporation of a pre-existing chiral fragment can significantly simplify a synthetic route and ensure the correct stereochemistry in the final target molecule.

In the context of total synthesis, this compound represents a C5 chiral building block. A general synthetic strategy would involve its incorporation as a key fragment that constitutes a portion of the natural product's carbon skeleton. The synthetic chemist would identify a cyclopentanoid substructure within the target molecule that matches the stereochemistry of the building block. The synthesis would then be designed to append the remaining parts of the molecule to this chiral core. This approach, known as a convergent synthesis, is often more efficient than a linear synthesis where the molecule is built step-by-step. The use of a readily available chiral starting material like this compound can save numerous synthetic steps that would otherwise be required to establish the correct stereocenters.

The cyclopentane ring is a common structural motif in a variety of biologically active natural products and synthetic drugs. Of particular note is its presence in carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) ring. uni-hamburg.descilit.com This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities. nih.gov

This compound is an ideal precursor for the synthesis of such carbocyclic nucleosides. The hydroxyl group at the C3 position and the stereocenter at the C1 position (after deacetylation and functionalization) mimic the stereochemistry of the hydroxyl groups in natural ribose. A typical synthetic strategy would involve the introduction of a nitrogenous base at the C1 position and further functionalization of the cyclopentane ring to introduce other necessary substituents. The enantiomeric purity of the starting material is crucial for obtaining the desired biologically active enantiomer of the carbocyclic nucleoside. The stereoselective synthesis of these compounds is a major focus in medicinal chemistry, and the availability of chiral cyclopentane building blocks is critical to this endeavor. uni-hamburg.de

Development of New Synthetic Routes Utilizing the Cyclopentyl Acetate Moiety

The development of novel synthetic methodologies often stems from the exploration of the reactivity of unique building blocks. The distinct functionalities of this compound offer opportunities for the development of new synthetic transformations. For instance, enzymatic resolutions or desymmetrization reactions could be employed for its synthesis, providing access to highly enantiopure material.

Advanced Characterization Techniques for Stereochemical Elucidation of 1s,3r 3 Hydroxycyclopentyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile tool for the structural analysis of organic compounds in solution. While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unraveling the complex stereochemical nuances of molecules like (1S,3R)-3-hydroxycyclopentyl acetate (B1210297).

Two-dimensional NMR experiments provide through-bond and through-space correlations that are crucial for determining the relative stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds. For (1S,3R)-3-hydroxycyclopentyl acetate, a COSY spectrum would map the connectivity of the cyclopentane (B165970) ring protons, allowing for the tracing of the carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. In the case of this compound, a strong NOE between the protons at C1 and C3 would indicate a cis relationship, while a weak or absent NOE would suggest a trans relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached, providing an unambiguous assignment of carbon chemical shifts for protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity of substituent groups, such as the acetate moiety in the target molecule.

Below is a hypothetical data table summarizing the expected key 2D NMR correlations for this compound.

Proton Correlated Protons (COSY) Correlated Protons (NOESY) Correlated Carbon (HSQC) Correlated Carbons (HMBC)
H-1H-2, H-5H-2 (trans), H-5 (cis)C-1C-2, C-5, C=O
H-2H-1, H-3H-1 (trans), H-3 (cis)C-2C-1, C-3
H-3H-2, H-4H-2 (cis), H-4 (trans)C-3C-2, C-4
H-4H-3, H-5H-3 (trans), H-5 (cis)C-4C-3, C-5
H-5H-1, H-4H-1 (cis), H-4 (cis)C-5C-1, C-4
CH₃ (acetate)-H-1CH₃C=O

Enantiomers are indistinguishable by NMR in an achiral solvent. However, the addition of a chiral shift reagent, a paramagnetic lanthanide complex, can induce diastereomeric interactions with the enantiomers of a chiral analyte. libretexts.orgresearchgate.net This results in the formation of transient diastereomeric complexes that exhibit different NMR chemical shifts, allowing for the differentiation of enantiomers. nih.govslideshare.net For this compound, the hydroxyl and acetate groups can coordinate with a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). This would lead to the splitting of signals in the ¹H NMR spectrum of a racemic mixture, enabling the determination of enantiomeric excess. tcichemicals.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Chiroptical techniques such as VCD and ECD are powerful non-destructive methods for the determination of the absolute configuration of chiral molecules in solution. researchgate.netbiotools.us

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us The resulting spectrum is exquisitely sensitive to the molecule's absolute stereochemistry. Electronic Circular Dichroism (ECD) is the analogous technique in the ultraviolet-visible region of the electromagnetic spectrum. mdpi.com For this compound, the acetate carbonyl group acts as a chromophore suitable for ECD analysis. The absolute configuration is determined by comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations for a known absolute configuration. researchgate.netacs.org

The interpretation of VCD and ECD spectra for the assignment of absolute configuration is heavily reliant on computational modeling. acs.orgfrontiersin.org The general workflow involves a thorough conformational search of the molecule, followed by geometry optimization and frequency calculations for each stable conformer using Density Functional Theory (DFT). researchgate.netnih.gov The VCD and ECD spectra are then calculated for each conformer and a Boltzmann-averaged spectrum is generated based on their relative energies. mdpi.comnih.gov A close match between the experimental and the calculated spectrum for a particular enantiomer provides a confident assignment of its absolute configuration. mdpi.com

A hypothetical comparison of experimental and calculated VCD data for this compound is presented below.

Experimental VCD (cm⁻¹) Calculated VCD for (1S,3R) (cm⁻¹) Vibrational Mode Assignment
+ at 2960+ at 2965C-H stretch
- at 1735- at 1738C=O stretch (acetate)
+ at 1240+ at 1245C-O stretch (acetate)
- at 1080- at 1082C-O stretch (hydroxyl)

X-ray Crystallography of Crystalline Derivatives and Intermediates

X-ray crystallography provides the most definitive structural information for a molecule, including its absolute stereochemistry, by determining the precise arrangement of atoms in a single crystal. researchgate.net However, obtaining crystals suitable for X-ray diffraction can be a major challenge, especially for oils or low-melting solids like this compound.

A common strategy to overcome this is the preparation of a crystalline derivative. For instance, the hydroxyl group of this compound can be esterified with a reagent containing a heavy atom, such as p-bromobenzoic acid. The resulting ester is more likely to be a crystalline solid. The presence of the heavy bromine atom allows for the determination of the absolute configuration through anomalous dispersion effects. The crystal structure of the derivative provides unambiguous proof of the relative and absolute stereochemistry, which can then be confidently correlated back to the parent molecule. The successful application of this method has been demonstrated for various chiral cyclopentane derivatives. google.comacs.orgnih.gov

Single-Crystal X-ray Diffraction for Solid-State Stereochemistry

Single-crystal X-ray diffraction (SCXRD) stands as an unequivocal method for the determination of the absolute stereochemistry of chiral molecules in the solid state. nih.govmdpi.com This powerful analytical technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For a chiral molecule such as this compound, obtaining a single crystal of suitable quality is a prerequisite for analysis.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The resulting data, when processed, yields a detailed crystallographic model. A critical aspect of determining the absolute configuration is the phenomenon of anomalous dispersion, which is particularly effective when heavier atoms are present in the molecule or its derivative.

In cases where the parent molecule does not crystallize well or the anomalous dispersion effects are weak, derivatization is a common strategy. For this compound, the hydroxyl group offers a convenient site for the introduction of a heavy atom, for instance, through esterification with a bromine- or chlorine-containing carboxylic acid. The resulting diastereomeric derivative, upon crystallization and SCXRD analysis, would allow for a more confident assignment of the absolute stereochemistry.

The Flack parameter is a crucial value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration. soton.ac.uk A value close to zero for a given enantiomer confirms the assignment, while a value approaching one would suggest the opposite enantiomer.

Hypothetical Crystallographic Data for a Derivative of this compound

To illustrate the type of data obtained from an SCXRD experiment, the following table presents hypothetical crystallographic data for a p-bromobenzoate derivative of this compound.

ParameterValue
Empirical FormulaC₁₄H₁₅BrO₄
Formula Weight327.17
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.543
b (Å)12.876
c (Å)17.234
Volume (ų)1451.2
Z4
Density (calculated) (g/cm³)1.498
Flack Parameter0.02(3)

Co-crystallization Strategies for Stereochemical Confirmation

Co-crystallization is an effective strategy in pharmaceutical and chemical research to modify the physicochemical properties of a solid and can also be a powerful tool for stereochemical confirmation. nih.gov A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. In the context of stereochemistry, co-crystallization of a chiral molecule with a well-defined chiral co-former can facilitate the formation of single crystals suitable for X-ray diffraction.

For this compound, which possesses both a hydrogen bond donor (hydroxyl group) and acceptor (acetate carbonyl group), there is a strong potential for co-crystal formation. The selection of a suitable co-former is critical and is often guided by principles of crystal engineering and supramolecular chemistry. Chiral carboxylic acids, amides, or other molecules with complementary hydrogen bonding sites are often employed.

The process typically involves dissolving the target molecule and the co-former in a suitable solvent and allowing them to crystallize together. nih.gov The resulting co-crystal, if of sufficient quality, can then be analyzed by single-crystal X-ray diffraction. The known stereochemistry of the co-former acts as an internal reference, aiding in the unambiguous assignment of the absolute configuration of the target molecule.

Examples of Potential Chiral Co-formers for this compound

The table below lists potential chiral co-formers that could be used in co-crystallization strategies to confirm the stereochemistry of this compound.

Co-formerRationale for Selection
(R)-Mandelic AcidPossesses a carboxylic acid group for hydrogen bonding with the hydroxyl group of the target molecule and a known absolute configuration.
(1R,2R)-1,2-DiaminocyclohexaneContains two primary amine groups that can act as hydrogen bond donors to the acetate and hydroxyl groups.
L-Tartaric AcidA readily available chiral molecule with multiple hydrogen bonding sites (carboxylic acids and hydroxyls) that can form extensive hydrogen bond networks.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to (1S,3R)-3-Hydroxycyclopentyl Acetate (B1210297) Synthesis

The integration of green chemistry principles is paramount for the future of chemical manufacturing. rsc.org For the synthesis of (1S,3R)-3-hydroxycyclopentyl acetate, this translates into developing processes that are not only efficient but also environmentally benign. A key strategy in this endeavor is the use of biocatalysis, particularly employing enzymes like lipases for kinetic resolution of racemic mixtures. nih.govnih.gov

Solvent-Free Reactions and Renewable Feedstocks

A significant advancement in green chemistry involves minimizing or eliminating the use of hazardous organic solvents. nih.gov While specific solvent-free methods for the synthesis of this compound are not yet extensively documented, research into analogous systems provides a strong foundation. Lipase-catalyzed esterification and transesterification reactions, which are crucial for the kinetic resolution to obtain the desired stereoisomer, have been successfully performed in solvent-free or near-solvent-free conditions. researchgate.net This approach not only reduces solvent waste but can also enhance reaction rates and simplify product purification.

The transition to renewable feedstocks is another cornerstone of sustainable chemistry. The cyclopentane (B165970) ring, the core of this compound, can potentially be derived from biomass. For instance, furfural (B47365), a platform chemical obtainable from lignocellulosic biomass, can be converted to cyclopentanol (B49286) through catalytic hydrogenation and rearrangement processes. frontiersin.org While this provides a renewable route to the basic carbocyclic structure, further research is needed to develop stereoselective methods to convert these bio-based cyclopentanols into the specific (1S,3R) isomer. The use of chiral terpenes, which are naturally abundant and optically active, also presents an opportunity for developing chiral synthons for cyclopentane derivatives. mdpi.com

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Solvent-Free Reactions Lipase-catalyzed kinetic resolution of a racemic mixture of 3-hydroxycyclopentyl acetate without an organic solvent.Reduced solvent waste, lower environmental impact, simplified purification, and potentially lower costs.
Renewable Feedstocks Synthesis of the cyclopentanol core from biomass-derived furfural or use of chiral terpenes as starting materials.Reduced reliance on fossil fuels, lower carbon footprint, and utilization of sustainable resources.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the synergy of automation and high-throughput experimentation (HTE). Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, reaction conditions, and substrates. rsc.orgresearchgate.net For the synthesis of this compound, this technology can be transformative.

HTE methods are particularly valuable for discovering and optimizing biocatalysts. nih.gov For instance, a large library of lipases could be rapidly screened to identify the most efficient and stereoselective enzyme for the kinetic resolution of racemic 3-hydroxycyclopentyl acetate. researchgate.netwiley.com Spectrophotometric assays can be adapted for high-throughput formats to quickly assess enzyme activity and enantioselectivity. nih.gov

Automated flow chemistry platforms represent a powerful tool for both library synthesis and reaction optimization. syrris.comnih.gov These systems can autonomously vary reaction parameters such as temperature, flow rate, and substrate concentration to quickly identify optimal conditions for the synthesis of this compound.

TechnologyApplication in this compound SynthesisKey Advantages
Automated Synthesis Rapid synthesis of derivatives and analogues for further research.Increased speed, reduced manual labor, and improved reproducibility.
High-Throughput Experimentation Screening of large enzyme libraries to find the optimal lipase (B570770) for kinetic resolution.Accelerated discovery of superior biocatalysts and rapid optimization of reaction conditions.
Automated Flow Chemistry Autonomous optimization of reaction parameters for continuous production.Efficient process development, rapid scale-up, and real-time monitoring and control.

Theoretical Predictions for Novel Reactivity and Synthetic Pathways

Computational chemistry and molecular modeling are becoming indispensable tools in modern synthetic chemistry. nih.gov Theoretical predictions can provide deep insights into reaction mechanisms, explain the origins of stereoselectivity, and guide the design of new catalysts and synthetic routes.

In the context of the chemoenzymatic synthesis of this compound, computational modeling can be used to understand the interactions between the substrate and the active site of the lipase. nih.gov This understanding can explain why a particular enzyme exhibits high stereoselectivity and can guide protein engineering efforts to create even more effective biocatalysts. nih.gov Molecular dynamics simulations can reveal the conformational changes that occur during the catalytic cycle, providing a dynamic picture of the enzymatic reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to predict the activity and selectivity of different lipases based on their structural features and the properties of the substrate. nih.gov This predictive capability can streamline the selection of enzymes for screening, saving time and resources. Furthermore, computational methods can be used to explore entirely new, hypothetical reaction pathways for the synthesis of this compound, potentially leading to the discovery of novel and more efficient synthetic strategies.

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-Hydroxycyclopentyl acetate?

The synthesis typically involves esterification of (1S,3R)-3-hydroxycyclopentanecarboxylic acid with acetic anhydride or acetyl chloride under acidic conditions. For example, analogous compounds like methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate are synthesized via esterification with methanol and an acid catalyst under reflux . Alternatively, carbamate derivatives (e.g., tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate) are prepared using Boc-protection strategies, which may involve coupling reagents like DCC or DMAP in anhydrous solvents .

Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?

Key methods include:

  • Chiral HPLC or GC : To separate enantiomers and validate optical purity.
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or coupling constants to confirm spatial arrangement of substituents.
  • X-ray Crystallography : Used in structurally related compounds (e.g., SARS-CoV-2 PLpro inhibitors) to resolve absolute configuration .
  • Optical Rotation : Comparison with literature values for chiral consistency .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of this compound?

Stereoselectivity is achieved through:

  • Chiral Induction : Use of chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries during cyclopentane ring formation.
  • Kinetic Resolution : Enzymatic or chemical methods to selectively hydrolyze undesired stereoisomers.
  • Protection-Deprotection Strategies : For example, tert-butyl carbamate protection of the hydroxyl group to prevent racemization during subsequent reactions .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

  • Enzyme Inhibition Assays : For SARS-CoV-2 PLpro inhibitors, fluorescence-based assays measure IC50 values using purified enzymes .
  • Molecular Docking : Computational models predict interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cell-Based Studies : Cytotoxicity and efficacy are evaluated in mammalian cell lines (e.g., HEK293 or Vero cells) using dose-response curves .

Q. How can researchers resolve contradictions in reaction yields reported for this compound synthesis?

  • Parameter Optimization : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., sulfuric acid vs. p-toluenesulfonic acid in esterification) .
  • Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., diastereomers or acetylated impurities).
  • Scale-Dependent Effects : Pilot-scale reactions may require inert atmospheres or controlled reagent addition to mitigate exothermic side reactions .

Q. What are the key differences in reactivity between this compound and its structural analogs?

  • Functional Group Reactivity : The acetate ester is more hydrolytically stable than methyl esters but less stable than tert-butyl carbamates under acidic conditions .
  • Steric Effects : Substituents on the cyclopentane ring (e.g., methoxy vs. hydroxy groups) influence nucleophilic substitution rates. For example, 3-methoxyphenyl derivatives show enhanced stability in oxidation reactions compared to hydroxylated analogs .
  • Biological Interactions : Carboxylic acid derivatives (e.g., (1R,3S)-3-hydroxycyclopentanecarboxylic acid) exhibit higher protein-binding affinity due to hydrogen-bonding capacity, whereas ester derivatives are more lipophilic .

Comparative and Mechanistic Questions

Q. How does the stereochemical configuration of this compound impact its applications in drug discovery?

The (1S,3R) configuration is critical for:

  • Target Specificity : In SARS-CoV-2 PLpro inhibitors, the 3R-hydroxy group forms hydrogen bonds with catalytic cysteine residues, while the 1S configuration ensures proper fit within the enzyme's hydrophobic pocket .
  • Metabolic Stability : Stereochemistry influences susceptibility to esterase-mediated hydrolysis; enantiomers may exhibit divergent pharmacokinetic profiles .

Q. What strategies are employed to optimize the stability of this compound in aqueous solutions?

  • pH Control : Buffered solutions (pH 4–6) minimize ester hydrolysis.
  • Lyophilization : Freeze-drying the compound as a solid improves long-term storage stability.
  • Prodrug Design : Conversion to carbamate or carbonate derivatives enhances stability while retaining bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.